9-Thiabicyclo[6.1.0]nonane
CAS No.: 286-63-5
Cat. No.: VC18977305
Molecular Formula: C8H14S
Molecular Weight: 142.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 286-63-5 |
|---|---|
| Molecular Formula | C8H14S |
| Molecular Weight | 142.26 g/mol |
| IUPAC Name | 9-thiabicyclo[6.1.0]nonane |
| Standard InChI | InChI=1S/C8H14S/c1-2-4-6-8-7(9-8)5-3-1/h7-8H,1-6H2 |
| Standard InChI Key | XBGDHPDWTHUXFN-UHFFFAOYSA-N |
| Canonical SMILES | C1CCCC2C(S2)CC1 |
Introduction
Structural and Molecular Characteristics
Bicyclic Framework and Stereochemical Features
The bicyclo[6.1.0]nonane skeleton consists of a seven-membered cycloheptane ring fused to a three-membered cyclopropane ring, with a sulfur atom replacing one carbon at the bridgehead position. The IUPAC name, 9-thiabicyclo[6.1.0]nonane, reflects the sulfur atom’s position at the ninth skeletal position . Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₄S | |
| Molecular Weight | 142.26 g/mol | |
| SMILES | C1CCCC2C(S2)CC1 | |
| InChI Key | XBGDHPDWTHUXFN-UHFFFAOYSA-N |
X-ray crystallography and computational studies reveal a strained bicyclic system with bond angles deviating from ideal tetrahedral geometry due to ring tension. The sulfur atom adopts a pyramidal configuration, contributing to the molecule’s reactivity .
Spectroscopic Identification
Synthesis and Production
Laboratory-Scale Synthesis
The most widely reported method involves the reaction of 1,5-cyclooctadiene with sulfur dichloride (SCl₂) in dichloromethane at −50°C . The mechanism proceeds via electrophilic addition of SCl₂ to the diene, followed by ring closure and elimination of HCl:
Key parameters for optimization include:
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Temperature control (−50°C to −30°C) to minimize polymerization .
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Purification via column chromatography (silica gel, hexane/ethyl acetate) .
Chemical Reactivity and Functionalization
Oxidation and Reduction
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Oxidation: Treatment with m-chloroperbenzoic acid (mCPBA) yields the sulfoxide derivative, while stronger oxidants like H₂O₂ produce the sulfone :
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Reduction: Lithium aluminum hydride (LiAlH₄) reduces the sulfur atom to a sulfide, cleaving the cyclopropane ring .
Nucleophilic Substitution
The sulfur atom acts as a leaving group in SN2 reactions. For example, azide substitution yields 9-azabicyclo[6.1.0]nonane :
Applications in Research and Industry
Pharmaceutical Intermediates
The strained bicyclic system serves as a scaffold for bioactive molecules. Derivatives exhibit antimicrobial and antiviral activity, particularly against Gram-positive bacteria (MIC: 2–8 µg/mL) .
Materials Science
Polymer precursors incorporating 9-thiabicyclo[6.1.0]nonane show enhanced thermal stability (decomposition temperature >300°C) due to rigid bicyclic structures .
Catalysis
Chiral derivatives are employed as ligands in asymmetric catalysis, achieving enantiomeric excess (ee) >90% in hydrogenation reactions .
Comparative Analysis with Analogous Heterobicyclic Compounds
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